Ansatrienin A

Description

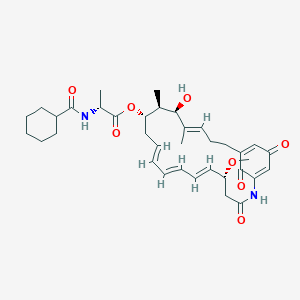

Structure

2D Structure

3D Structure

Properties

CAS No. |

82189-03-5 |

|---|---|

Molecular Formula |

C36H48N2O8 |

Molecular Weight |

636.8 g/mol |

IUPAC Name |

[(5R,6E,8E,10E,13S,14R,15R,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |

InChI |

InChI=1S/C36H48N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,41H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14-/t24-,25+,29-,31-,33-/m0/s1 |

InChI Key |

WWUVMHRJRCRFSL-UOZMSBJPSA-N |

Isomeric SMILES |

C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=O)C=C(C2=O)CC/C=C(\[C@@H]1O)/C)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |

Canonical SMILES |

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |

Appearance |

Yellow Powder |

Synonyms |

ansatrienin A mycotrienin I |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Ansatrienin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansatrienin A, also known as Mycotrienin I, is a member of the ansamycin class of antibiotics, a group of macrolactams with significant biological activities. This technical guide provides an in-depth exploration of the origin of this compound, focusing on its microbial source, biosynthetic pathway, and the experimental methodologies used for its discovery and characterization. Quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers in natural product chemistry, microbiology, and drug development.

Microbial Origin

This compound is a secondary metabolite produced by the Gram-positive bacterium, Streptomyces collinus. This species belongs to the genus Streptomyces, which is renowned for its prolific production of a wide array of bioactive compounds, including many clinically important antibiotics. The producing strain, Streptomyces collinus Tü 1892, was originally isolated from a soil sample in Baden, Germany. Besides this compound, S. collinus is also known to produce other ansamycins, such as Ansatrienin A2, A3, and B, as well as other classes of antibiotics like naphthomycin.[1][2][3]

Biosynthesis of this compound

The biosynthesis of this compound has been elucidated through extensive isotopic labeling studies, providing a clear picture of the precursor molecules that form its complex structure.[4] The molecule is assembled from three primary building blocks: a C7N aminobenzenoid unit, a polyketide chain, and a cyclohexanecarboxylic acid moiety attached to a D-alanine unit.

Key Biosynthetic Precursors

The origins of the core components of this compound have been determined through feeding experiments with isotopically labeled compounds.

| Precursor Molecule | Incorporated into |

| 3-Amino-5-hydroxybenzoic acid (AHBA) | m-C7N unit of the ansa ring |

| Shikimic acid | Cyclohexanecarboxylic acid moiety |

| D-Alanine | D-alanine moiety |

| Methionine | Methoxy group (via transmethylation) |

Table 1: Key Biosynthetic Precursors of this compound.[4]

Biosynthetic Pathway

The biosynthesis of this compound is governed by a dedicated gene cluster in Streptomyces collinus.[5] Interestingly, a separate gene cluster is responsible for the production of another ansamycin, naphthomycin, within the same organism. The pathway for this compound involves a polyketide synthase (PKS) that utilizes 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit. The polyketide chain is then elongated and subsequently cyclized to form the characteristic macrolactam ring. The cyclohexanecarboxylic acid moiety, derived from shikimic acid, is attached to a D-alanine residue, which is then esterified to the ansa chain.[5]

Experimental Protocols

The elucidation of the origin and structure of this compound has relied on a combination of classical microbiological techniques, advanced analytical chemistry, and molecular biology.

Fermentation and Isolation

A typical workflow for obtaining this compound involves the fermentation of Streptomyces collinus, followed by extraction and purification of the target compound.

References

- 1. rsc.org [rsc.org]

- 2. BJOC - Recent highlights in biosynthesis research using stable isotopes [beilstein-journals.org]

- 3. mason.gmu.edu [mason.gmu.edu]

- 4. Biosynthesis of the ansamycin antibiotic ansatrienin (mycotrienin) by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Isolation of Ansatrienin A from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansatrienin A, a member of the ansamycin family of antibiotics, is a microbial secondary metabolite produced by various Streptomyces species, most notably Streptomyces collinus. This compound has garnered significant interest within the scientific community due to its potent and diverse biological activities, including antifungal, antitumor, and immunosuppressive properties. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the fermentation, extraction, and purification of this compound. Furthermore, it delves into its mechanism of action, supported by quantitative data and visual representations of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, medicinal chemistry, and drug development.

Introduction

The genus Streptomyces is a prolific source of a vast array of bioactive secondary metabolites, which have been instrumental in the development of numerous pharmaceuticals. Among these, the ansamycin antibiotics are a unique class of macrolactams characterized by an aliphatic ansa chain bridging an aromatic nucleus. This compound, also known as Mycotrienin I, was first isolated from Streptomyces collinus and has since been identified in other Streptomyces species.[1] Structurally, it is a 19-membered macrolactam with a triene moiety in the ansa chain. Its biological profile is marked by significant antifungal activity and potent cytotoxicity against various cancer cell lines, making it a promising candidate for further investigation and development. This guide will provide an in-depth look at the scientific and technical aspects of this compound, from its microbial production to its molecular targets.

Chemical Properties of this compound

This compound possesses a complex chemical structure that is central to its biological activity. A summary of its key chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₈N₂O₈ | [2] |

| Molecular Weight | 636.8 g/mol | [2] |

| CAS Number | 82189-03-5 | [2] |

| Class | Ansamycin Antibiotic | |

| Appearance | Yellowish powder | |

| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform; sparingly soluble in water. | |

| Synonyms | Mycotrienin I | [2] |

Biosynthesis of this compound in Streptomyces collinus

The biosynthesis of this compound is a complex process involving a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The key building blocks for the ansamycin scaffold are derived from the shikimate pathway.

The biosynthesis is initiated with the formation of 3-amino-5-hydroxybenzoic acid (AHBA), which serves as the starter unit for the polyketide chain assembly.[3] The ansa chain is then elongated through the sequential addition of acetate and propionate units by the PKS modules. The D-alanine and cyclohexanecarboxylic acid moieties are incorporated by the NRPS system. The final steps involve cyclization and post-PKS modifications to yield the mature this compound molecule.

Experimental Protocols

Fermentation of Streptomyces collinus for this compound Production

The following protocol is a generalized procedure for the production of this compound based on common practices for Streptomyces fermentation.

4.1.1. Media Composition

-

Seed Medium (per liter):

-

Soluble Starch: 20 g

-

Yeast Extract: 5 g

-

Peptone: 5 g

-

CaCO₃: 1 g

-

pH adjusted to 7.0-7.2 before sterilization.

-

-

Production Medium (per liter):

-

Glucose: 30 g

-

Soybean Meal: 15 g

-

Yeast Extract: 3 g

-

NaCl: 3 g

-

K₂HPO₄: 1 g

-

MgSO₄·7H₂O: 0.5 g

-

FeSO₄·7H₂O: 0.01 g

-

pH adjusted to 7.0 before sterilization.

-

4.1.2. Inoculum Preparation

-

Aseptically transfer a loopful of a mature culture of Streptomyces collinus from an agar slant to a 250 mL flask containing 50 mL of seed medium.

-

Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is observed.

4.1.3. Production Fermentation

-

Inoculate a 2 L baffled flask containing 500 mL of production medium with 25 mL (5% v/v) of the seed culture.

-

Incubate the production culture at 28°C on a rotary shaker at 220 rpm for 5-7 days.

-

Monitor the production of this compound periodically by extracting a small sample of the broth and analyzing it by HPLC.

Extraction and Purification of this compound

The following is a general procedure for the extraction and purification of this compound from the fermentation broth.

4.2.1. Extraction

-

After fermentation, harvest the culture broth and centrifuge at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Extract the mycelial cake with acetone. Combine the acetone extract with the ethyl acetate extracts.

-

Evaporate the combined organic extracts to dryness under reduced pressure to obtain the crude extract.

4.2.2. Purification

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of chloroform and load it onto a silica gel column pre-equilibrated with chloroform.

-

Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (95:5) mobile phase.

-

Combine the fractions containing this compound and evaporate the solvent.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Dissolve the partially purified product in methanol.

-

Purify the sample using a preparative reverse-phase C18 HPLC column.

-

Use a gradient elution system of acetonitrile and water. A typical gradient could be from 40% to 80% acetonitrile over 30 minutes.

-

Monitor the elution at a wavelength of 305 nm.

-

Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.

-

Quantitative Data

Biological Activity of this compound

The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound against various targets.

| Target | Cell Line/Assay | IC₅₀ | Reference |

| pp60c-src Kinase | Enzyme Assay | ~10 µM | |

| TNF-α-induced ICAM-1 Expression | A549 (Human Lung Carcinoma) | ~0.1 µM | [4] |

| Parathyroid hormone-induced calcium release | Fetal rat long bones | 64 nM | |

| pp60c-srcM kinase | Enzyme Assay | 100 nM | |

| TNF-α-induced ICAM-1 expression | HUVECs | 570 nM |

Antifungal Activity of Ansatrienin B

The following table presents the Minimum Inhibitory Concentrations (MIC) for Ansatrienin B, a closely related compound that exists in a redox pair with this compound.

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 4.0 |

| Saccharomyces cerevisiae | 8.0 |

| Aspergillus niger | 12.5 |

| Penicillium chrysogenum | 12.5 |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of specific cellular signaling pathways. Two key pathways identified are the inhibition of the pp60c-src kinase and the suppression of TNF-α-induced ICAM-1 expression.

Inhibition of pp60c-src Kinase Signaling Pathway

The pp60c-src kinase is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[5] Its aberrant activation is often associated with cancer. This compound has been shown to inhibit the activity of pp60c-src, thereby disrupting downstream signaling cascades that promote tumorigenesis.

References

- 1. Streptomyces collinus - Wikipedia [en.wikipedia.org]

- 2. This compound | C36H48N2O8 | CID 5282069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mycotrienin II, a translation inhibitor that prevents ICAM-1 expression induced by pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Ansatrienin A Biosynthesis Pathway in Streptomyces collinus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansatrienin A, a member of the ansamycin family of antibiotics produced by Streptomyces collinus, exhibits significant antifungal and antitumor activities. This technical guide provides a comprehensive overview of the intricate biosynthetic pathway responsible for its production. We delve into the genetic and enzymatic machinery, detailing the key biosynthetic steps from primary metabolism precursors to the final complex macrocyclic lactam structure. This guide summarizes the current understanding of the this compound biosynthetic gene cluster, the roles of key enzymes including 3-amino-5-hydroxybenzoic acid (AHBA) synthase, a type I polyketide synthase (PKS), a non-ribosomal peptide synthetase (NRPS), and 1-cyclohexenylcarbonyl CoA reductase. Furthermore, we present available quantitative data in structured tables and provide detailed experimental protocols for key methodologies used in the study of this pathway, including gene knockout, heterologous expression, and metabolite analysis. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular logic underlying this compound biosynthesis.

Introduction

Streptomyces collinus is a soil-dwelling bacterium known for its ability to produce a variety of secondary metabolites, including the ansamycin antibiotic this compound (also known as mycotrienin)[1]. Ansamycins are a class of macrolactams characterized by an aliphatic ansa chain bridging an aromatic nucleus. This compound possesses a unique cyclohexanecarboxylic acid moiety, contributing to its biological activity. The biosynthesis of this complex natural product involves a sophisticated interplay of enzymes encoded by a dedicated biosynthetic gene cluster. Understanding this pathway is crucial for efforts to engineer novel ansamycin analogs with improved therapeutic properties.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Streptomyces collinus. This cluster contains genes encoding all the necessary enzymatic machinery, including those for the synthesis of the starter unit, the polyketide chain, the incorporation of an amino acid, and subsequent modifications. Notably, S. collinus harbors two separate gene clusters for the biosynthesis of ansatrienin and another ansamycin, naphthomycin, despite both utilizing the same starter unit, 3-amino-5-hydroxybenzoic acid (AHBA)[1]. The ansatrienin gene cluster is distinguished by the presence of genes for the biosynthesis of the cyclohexanecarboxylic acid side chain[1]. A representative mycotrienin I (a synonym for this compound) biosynthetic gene cluster from Streptomyces sp. XZQH13 has been cataloged in the MIBiG database under accession number BGC0000957[2].

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Formation of the Starter Unit: Biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA).

-

Assembly of the Polyketide Backbone: Elongation of the polyketide chain by a Type I Polyketide Synthase (PKS).

-

Tailoring and Cyclization: Incorporation of a D-alanine moiety by a Non-Ribosomal Peptide Synthetase (NRPS) and subsequent modifications, including the attachment of the cyclohexanecarboxylic acid side chain.

The overall proposed biosynthetic pathway is depicted in the following diagram:

Caption: Proposed biosynthetic pathway of this compound in Streptomyces collinus.

Biosynthesis of the Starter Unit: 3-Amino-5-hydroxybenzoic acid (AHBA)

The biosynthesis of this compound commences with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA)[1]. AHBA is synthesized via a branch of the shikimate pathway, known as the aminoshikimate pathway[3]. This pathway is responsible for producing the mC7N unit found in many ansamycin and mitomycin antibiotics[3]. The final step in AHBA biosynthesis is catalyzed by AHBA synthase, which converts 5-deoxy-5-amino-3-dehydroshikimic acid to AHBA[3]. The gene encoding AHBA synthase has been instrumental in identifying the ansatrienin biosynthetic gene cluster[1].

Formation of the Cyclohexanecarboxylic Acid Moiety

A distinctive feature of this compound is its cyclohexanecarboxylic acid side chain, which is also derived from the shikimate pathway[4]. The later stages of this conversion have been elucidated through studies with cell-free extracts of S. collinus[5]. The final steps involve the reduction of 1(6),2-cyclohexadienylcarbonyl-CoA, isomerization to 1-cyclohexenylcarbonyl-CoA, and a final reduction to cyclohexanecarbonyl-CoA[5]. The enzyme responsible for the final reduction step is 1-cyclohexenylcarbonyl CoA reductase, encoded by the chcA gene[1]. This enzyme has been shown to require NADPH as a cofactor[5].

Polyketide Chain Assembly and Modification

The AHBA starter unit is loaded onto a large, modular Type I Polyketide Synthase (PKS) to initiate the assembly of the polyketide backbone[1]. The PKS iteratively adds extender units, likely derived from malonyl-CoA and methylmalonyl-CoA, to the growing polyketide chain.

Following the PKS-mediated synthesis, a Non-Ribosomal Peptide Synthetase (NRPS) module is responsible for the incorporation of a D-alanine moiety[4]. The final steps in the biosynthesis involve the attachment of the cyclohexanecarbonyl group to the D-alanine residue, cyclization to form the characteristic macrolactam ring, and potentially other tailoring reactions such as hydroxylation and methylation.

Quantitative Data

Table 1: Kinetic Properties of 1-Cyclohexenylcarbonyl CoA Reductase (ChcA)

| Substrate | Km (µM) |

| 1-Cyclohexenylcarbonyl-CoA | 25 ± 3 |

| NADPH | 1.5 ± 0.3 |

Source: Purification and characterization of a novel enoyl coenzyme A reductase from Streptomyces collinus.

Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the this compound biosynthetic pathway.

Gene Knockout using CRISPR/Cas9

The targeted disruption of genes within the this compound biosynthetic cluster is essential for functional analysis. The CRISPR/Cas9 system has been adapted for efficient genome editing in Streptomyces.

Caption: Workflow for CRISPR/Cas9-mediated gene knockout in Streptomyces collinus.

Detailed Protocol Outline:

-

sgRNA Design: Design a 20-nucleotide guide RNA sequence targeting the gene of interest, ensuring it is adjacent to a Protospacer Adjacent Motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9)[6].

-

Plasmid Construction: Synthesize and anneal oligonucleotides encoding the sgRNA and clone them into a suitable Streptomyces CRISPR/Cas9 vector, such as pCRISPomyces-2[7]. This vector typically contains the cas9 gene, the sgRNA expression cassette, and selection markers.

-

Homology Arm Cloning: Amplify upstream and downstream homology arms (typically ~1-2 kb) flanking the target gene from S. collinus genomic DNA. Clone these arms into the CRISPR/Cas9 vector to serve as a template for homology-directed repair.

-

E. coli Transformation: Transform the final construct into a methylation-deficient E. coli strain (e.g., ET12567) containing a helper plasmid (e.g., pUZ8002) that provides the necessary transfer functions for conjugation.

-

Intergeneric Conjugation: Grow the E. coli donor strain and S. collinus recipient strain to mid-log phase. Mix the cultures and plate them on a suitable medium (e.g., SFM) to allow for conjugation.

-

Selection of Exconjugants: Overlay the conjugation plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and an antibiotic corresponding to the resistance marker on the CRISPR plasmid).

-

Mutant Screening: Isolate individual S. collinus colonies and screen for the desired gene deletion by colony PCR using primers that flank the targeted region. Confirm the deletion by Sanger sequencing.

-

Plasmid Curing: (Optional) Passage the confirmed mutants on non-selective media to promote the loss of the CRISPR/Cas9 plasmid.

Heterologous Expression of Biosynthetic Genes

To characterize the function of individual enzymes or to produce this compound in a more genetically tractable host, heterologous expression is a valuable tool. E. coli is a common host for expressing individual enzymes, while other Streptomyces species are often used for expressing entire gene clusters.

Caption: General workflow for heterologous expression of this compound biosynthetic genes.

Detailed Protocol Outline for Expression in E. coli:

-

Gene Amplification: Amplify the coding sequence of the target gene from S. collinus genomic DNA using PCR with primers that add appropriate restriction sites for cloning.

-

Vector Ligation: Digest the PCR product and a suitable E. coli expression vector (e.g., pET-28a for N-terminal His-tagging) with the corresponding restriction enzymes and ligate them together.

-

E. coli Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

-

Plasmid Verification: Isolate the plasmid from transformed colonies and verify the insert by restriction digest and Sanger sequencing.

-

Expression Strain Transformation: Transform the verified plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the expression strain in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight.

-

Protein Purification: Harvest the cells by centrifugation, lyse them (e.g., by sonication), and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

Metabolite Extraction and Analysis

To detect and quantify this compound and its biosynthetic intermediates, a robust extraction and analytical method is required.

Detailed Protocol Outline:

-

Fermentation: Inoculate a suitable production medium with S. collinus spores or a seed culture. Commonly used media for Streptomyces fermentation include ISP2, R2YE, and other complex media containing starch, yeast extract, and peptone[8]. Incubate the culture with shaking at 28-30°C for 5-10 days.

-

Extraction from Mycelium:

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the mycelial pellet with an organic solvent such as methanol, acetone, or a mixture of both[9]. Sonication or homogenization can be used to improve extraction efficiency.

-

Centrifuge to remove cell debris and collect the supernatant.

-

-

Extraction from Supernatant:

-

Extract the culture supernatant with an immiscible organic solvent such as ethyl acetate[9].

-

Separate the organic phase and evaporate the solvent under reduced pressure.

-

-

Sample Preparation: Resuspend the dried extracts in a suitable solvent (e.g., methanol) and filter through a 0.22 µm filter before analysis.

-

HPLC Analysis:

-

Separate the metabolites using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile, both often containing a small amount of an acid like formic acid to improve peak shape[9].

-

Detect the compounds using a Diode Array Detector (DAD) to obtain UV-Vis spectra, and a Mass Spectrometer (MS) for mass determination and fragmentation analysis[9].

-

Quantify this compound by comparing the peak area to a standard curve generated with a purified standard[10].

-

Conclusion

The biosynthesis of this compound in Streptomyces collinus is a complex and fascinating process that showcases the remarkable metabolic capabilities of actinomycetes. This technical guide has provided a detailed overview of the biosynthetic pathway, the genes and enzymes involved, and the experimental methodologies used to elucidate this intricate system. A thorough understanding of this pathway is not only of fundamental scientific interest but also provides a foundation for the rational engineering of Streptomyces collinus to enhance the production of this compound or to generate novel, therapeutically valuable ansamycin derivatives. Future research will likely focus on the detailed characterization of all the enzymes in the pathway, the elucidation of the regulatory networks controlling the expression of the biosynthetic gene cluster, and the application of synthetic biology tools to harness the full potential of this important class of natural products.

References

- 1. Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BGC0000957 [mibig.secondarymetabolites.org]

- 3. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the ansamycin antibiotic ansatrienin (mycotrienin) by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of ansatrienin by Streptomyces collinus: cell-free transformations of cyclohexene- and cyclohexadienecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

- 8. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. blamp.sites.truman.edu [blamp.sites.truman.edu]

Ansatrienin A: A Technical Deep Dive into its Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansatrienin A, a member of the ansamycin class of antibiotics isolated from Streptomyces collinus, has demonstrated notable antifungal properties.[1][2] While its broader biological activities, including anti-tumor and immunosuppressive effects, have been more extensively studied, this technical guide focuses specifically on the available evidence and hypothesized mechanisms underlying its action against fungal pathogens. This document synthesizes current knowledge, presents available quantitative data, and outlines relevant experimental methodologies to serve as a comprehensive resource for researchers in mycology and antifungal drug development.

Core Antifungal Mechanism: Inhibition of Protein Synthesis

Ansatrienin B has been shown to be a potent inhibitor of translation at the protein synthesis stage.[3] Specifically, it inhibits the incorporation of L-leucine in human A549 cells, suggesting interference with the elongation step of protein synthesis.[3] Given the high structural similarity between this compound and B, it is highly probable that this compound exerts its antifungal effect through a similar mechanism.

Further supporting this hypothesis, another ansamycin antibiotic, Cytotrienin A, has been demonstrated to inhibit eukaryotic protein synthesis by targeting the eukaryotic elongation factor 1A (eEF1A) . This factor is crucial for the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of translation. It is plausible that this compound also targets a component of the fungal translational machinery, leading to a cessation of protein production and ultimately, fungal cell death.

Proposed Signaling Pathway of this compound in Fungal Cells

The following diagram illustrates the hypothesized signaling pathway for this compound's antifungal action, focusing on the inhibition of protein synthesis.

Caption: Hypothesized mechanism of this compound targeting eEF1A to inhibit protein synthesis.

Quantitative Data: Antifungal Activity

| Fungal Species | MIC (µg/mL) for Ansatrienin B |

| Penicillium chrysogenum IAM 7106 | 12.5[3] |

| Mucor pusillus IAM 6122 | 12.5[3] |

| Rhizopus delemar IAM 6015 | 12.5[3] |

| Saccharomyces cerevisiae IFO 0304 | 8.0[3] |

| Candida utilis IFO 0396 | 4.0[3] |

| Candida krusei IFO 0590 | 4.0[3] |

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the investigation of this compound's antifungal mechanism of action.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of this compound against various fungal species.

Materials:

-

This compound

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.

-

Inoculum Preparation: Culture the fungal isolates on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of a compound on protein synthesis in a cell-free system or in intact fungal cells.

Objective: To determine if this compound inhibits fungal protein synthesis.

Materials:

-

This compound

-

Fungal spheroplasts or a cell-free translation system (e.g., rabbit reticulocyte lysate or a yeast lysate)

-

³H-leucine or ³⁵S-methionine (radiolabeled amino acids)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Preparation of Fungal Spheroplasts (for intact cell assay): Treat fungal cells with enzymes like zymolyase to remove the cell wall, creating spheroplasts.

-

Assay Setup: In a reaction mixture containing the fungal spheroplasts or the cell-free translation system, add different concentrations of this compound.

-

Initiation of Protein Synthesis: Add the radiolabeled amino acid to the reaction mixtures to initiate protein synthesis.

-

Incubation: Incubate the reactions at an appropriate temperature (e.g., 30°C for yeast) for a defined period.

-

Termination and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized proteins that have incorporated the radiolabeled amino acid.

-

Measurement of Radioactivity: Collect the precipitate on a filter and wash to remove unincorporated radiolabeled amino acids. Measure the radioactivity of the precipitate using a scintillation counter.

-

Data Analysis: A decrease in radioactivity in the presence of this compound compared to the control (no drug) indicates inhibition of protein synthesis.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the antifungal mechanism of this compound.

Caption: General experimental workflow for elucidating this compound's antifungal mechanism.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its antifungal activity by inhibiting protein synthesis, a mechanism shared with other members of the ansamycin class. The specific molecular target is likely a component of the fungal translation elongation machinery, possibly the eukaryotic elongation factor 1A (eEF1A).

To further elucidate the precise mechanism of action, future research should focus on:

-

Directly demonstrating the inhibition of protein synthesis in various fungal species by this compound using radiolabeled amino acid incorporation assays.

-

Identifying the specific molecular target within the fungal ribosome or associated elongation factors through techniques such as affinity chromatography, pull-down assays, or genetic studies with resistant mutants.

-

Determining the MIC values of this compound against a broad panel of clinically relevant fungal pathogens to establish its antifungal spectrum.

-

Investigating the structure-activity relationship of this compound and its analogs to optimize antifungal potency and selectivity.

A deeper understanding of this compound's antifungal mechanism will be invaluable for the rational design of novel and more effective antifungal agents to combat the growing threat of fungal infections.

References

The Biological Activity of Ansatrienin A and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansatrienin A, also known as Mycotrienin I, is a member of the ansamycin family of antibiotics, a class of microbial metabolites characterized by a macrocyclic lactam structure. Isolated from Streptomyces species, this compound and its analogs have garnered significant interest within the scientific community due to their diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound and its known analogs, with a focus on their quantitative data, experimental methodologies, and underlying mechanisms of action.

Quantitative Biological Data

The biological activities of this compound and its primary analog, Ansatrienin B (Mycotrienin II), have been quantified across a range of assays. The following tables summarize the available data for easy comparison.

Table 1: Inhibitory Activity (IC50) of this compound and B

| Compound | Target/Process | Cell Line/System | IC50 | Reference |

| This compound | pp60c-src Kinase | 100 nM | [3] | |

| TNF-α-induced ICAM-1 Expression | 570 nM | [3] | ||

| Ansatrienin B | Inhibition of Bone Resorption | Fetal Rat Long Bones | 21 nM | [4] |

| Protein Synthesis (L-leucine incorporation) | A549 cells | 58 nM | [4] | |

| TNF-α-induced ICAM-1 Expression | 300 nM | [4] |

Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC) of Ansatrienin B

| Fungal Species | MIC (µg/mL) | Reference |

| Penicillium chrysogenum 1AM 7106 | 12.5 | [4] |

| Mucor pusillus IAM 6122 | 12.5 | [4] |

| Rhizopus delemar IAM 6015 | 12.5 | [4] |

| Saccharomyces cerevisiae IFO 0304 | 8.0 | [4] |

| Candida utilis IFO 0396 | 4.0 | [4] |

| Candida krusei IFO 0590 | 4.0 | [4] |

Table 3: Antiproliferative Activity of Ansafurantrienins (Ansatrienin Analogs)

| Compound | Cell Line | Activity | Reference |

| Ansafurantrienins | Pancreatic Cancer Cells | Potent antiproliferative effects |

Key Biological Activities and Mechanisms of Action

This compound and its analogs exhibit a broad spectrum of biological activities, including antitumor, antifungal, and anti-inflammatory properties.

Antitumor and Antiproliferative Activity

This compound displays potent activity against various tumor cell lines.[1] A novel class of this compound analogs, the ansafurantrienins, have demonstrated significant antiproliferative effects against pancreatic cancer cells. The proposed mechanism for this activity involves the inhibition of key cellular processes.

One of the identified molecular targets of this compound is the proto-oncogene tyrosine-protein kinase Src (pp60c-src), a non-receptor tyrosine kinase implicated in cell growth, differentiation, and survival. This compound has been shown to inhibit pp60c-src kinase activity with an IC50 of 100 nM.[3]

Furthermore, Ansatrienin B is a potent inhibitor of protein synthesis. It specifically inhibits the incorporation of L-leucine in A549 cells with an IC50 value of 58 nM, suggesting an interference with the translation process.[4]

Inhibition of Bone Resorption

Both this compound and B are potent inhibitors of osteoclastic bone resorption.[1][2][3] Ansatrienin B inhibits the release of 45calcium from fetal rat long bones with an IC50 of 21 nM, indicating its strong effect on osteoclast function.[4] This activity is particularly relevant for the development of therapeutics for bone-related diseases such as osteoporosis. The underlying mechanism likely involves interference with signaling pathways crucial for osteoclast differentiation and activation.

Anti-inflammatory Activity

Ansatrienins have demonstrated anti-inflammatory properties through the inhibition of tumor necrosis factor-alpha (TNF-α)-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1).[3][4] ICAM-1 is a cell surface glycoprotein that plays a critical role in the inflammatory response by mediating leukocyte adhesion to endothelial cells. This compound and B inhibit TNF-α-induced ICAM-1 expression with IC50 values of 570 nM and 300 nM, respectively.[3][4] This suggests that ansatrienins may have therapeutic potential in inflammatory conditions.

Antifungal Activity

Ansatrienin B is active against a range of fungi and yeasts, while being inactive against bacteria.[4] Its antifungal spectrum includes species of Penicillium, Mucor, Rhizopus, Saccharomyces, and Candida, with MIC values ranging from 4.0 to 12.5 µg/mL.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.

pp60c-src Kinase Inhibition Assay

This assay is performed to determine the inhibitory effect of a compound on the enzymatic activity of the pp60c-src kinase.

Materials:

-

Purified recombinant pp60c-src enzyme

-

Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

This compound or analog solution

-

Phosphocellulose paper

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing the kinase reaction buffer, the peptide substrate, and the purified pp60c-src enzyme.

-

Add varying concentrations of this compound or its analog to the reaction mixture. A control with no inhibitor should be included.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-32P]ATP.

-

Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Inhibition of Osteoclastic Bone Resorption Assay

This assay measures the ability of a compound to inhibit the resorptive activity of osteoclasts on a bone-like substrate.

Materials:

-

Fetal rat long bones (e.g., radii and ulnae) pre-labeled with 45Ca

-

Culture medium (e.g., BGJb medium) supplemented with bovine serum albumin

-

Parathyroid hormone (PTH) or other bone-resorbing agent

-

This compound or analog solution

-

Scintillation counter

Protocol:

-

Dissect fetal rat long bones and pre-label them by culturing in a medium containing 45CaCl2.

-

After labeling, wash the bones to remove unincorporated 45Ca.

-

Culture the bones in a fresh medium containing the bone-resorbing agent (e.g., PTH) and varying concentrations of this compound or its analog.

-

Include control groups with no resorbing agent and with the resorbing agent but no inhibitor.

-

Incubate the cultures for a specified period (e.g., 48-72 hours).

-

At the end of the incubation, collect the culture medium.

-

Measure the amount of 45Ca released into the medium using a scintillation counter.

-

Calculate the percentage of inhibition of bone resorption for each concentration of the test compound and determine the IC50 value.

TNF-α-Induced ICAM-1 Expression Assay

This assay quantifies the ability of a compound to inhibit the expression of ICAM-1 on the surface of endothelial cells following stimulation with TNF-α.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium (e.g., M199) with supplements

-

Recombinant human TNF-α

-

This compound or analog solution

-

Primary antibody against human ICAM-1

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Substrate for HRP (e.g., o-phenylenediamine)

-

Microplate reader

Protocol:

-

Seed HUVECs in a 96-well plate and grow to confluence.

-

Pre-treat the cells with varying concentrations of this compound or its analog for a specified time (e.g., 1 hour).

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a defined period (e.g., 6-24 hours).

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Incubate the cells with the primary antibody against ICAM-1.

-

Wash the cells and then incubate with the HRP-conjugated secondary antibody.

-

After further washing, add the HRP substrate and allow the color to develop.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition of ICAM-1 expression and determine the IC50 value.

Signaling Pathways and Logical Relationships

The diverse biological activities of this compound and its analogs are mediated through the modulation of specific intracellular signaling pathways.

Experimental Workflow for Biological Activity Screening

The discovery and characterization of the biological activities of natural products like this compound typically follow a structured workflow.

Figure 1: A generalized workflow for the discovery and development of bioactive natural products.

Inhibition of TNF-α-Induced Inflammatory Signaling

Ansatrienins interfere with the inflammatory cascade initiated by TNF-α. A key downstream effect of TNF-α is the activation of the transcription factor NF-κB, which leads to the expression of various pro-inflammatory genes, including ICAM-1.

References

Ansatrienin A: A Comprehensive Technical Guide to the Streptomyces-Derived Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansatrienin A, also known as Mycotrienin I, is a member of the ansamycin class of antibiotics, a group of secondary metabolites characterized by a macrocyclic lactam ring. Produced by various species of Streptomyces, most notably Streptomyces collinus, this compound has garnered significant interest within the scientific community due to its diverse and potent biological activities.[1] This technical guide provides an in-depth overview of this compound, covering its biosynthesis, chemical properties, biological functions, and the methodologies employed in its study. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties

This compound is a complex macrolactam with the chemical formula C₃₆H₄₈N₂O₈ and a molecular weight of 636.79 g/mol . Its structure features a 19-membered macrocyclic ring, a distinctive ansa-chain, and a cyclohexanecarboxylic acid moiety. It is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO, but has poor water solubility.[2]

Biosynthesis in Streptomyces collinus

The biosynthesis of this compound in Streptomyces collinus is a complex process involving a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.[3] The core of the molecule is assembled from 3-amino-5-hydroxybenzoic acid (AHBA), which serves as the starter unit for the polyketide chain.[2][3] The cyclohexanecarboxylic acid moiety is derived from shikimic acid.[3][4]

A dedicated gene cluster in S. collinus encodes the enzymes responsible for the entire biosynthetic pathway. This includes the AHBA synthase, the PKS modules for the elongation of the polyketide chain, and an NRPS module for the incorporation of D-alanine.[3]

Caption: Simplified overview of the key precursors and enzymatic machinery involved in the biosynthesis of this compound.

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, including antifungal, antitumor, and bone resorption inhibitory effects.[2][5]

Antifungal Activity

While specific MIC values for this compound against a wide range of fungi are not extensively reported in readily available literature, its structural analog, Ansatrienin B, has demonstrated notable antifungal activity. This suggests that this compound likely possesses similar properties.

Antitumor and Cytotoxic Activity

This compound has shown potent activity against tumor cell lines and significantly potentiates the action of several clinical anti-cancer agents, including 5-fluorouracil, cisplatin, bleomycin, and mitomycin C.[2][6]

| Biological Activity | Assay | IC₅₀ Value | Reference |

| Inhibition of parathyroid hormone-induced calcium release | Fetal rat long bones | 64 nM | [6] |

| Inhibition of pp60c-srcM kinase | in vitro | 100 nM | [6] |

| Inhibition of TNF-α-induced ICAM-1 expression | in vitro | 570 nM | [6] |

Inhibition of Osteoclastogenesis

A key mechanism of action for this compound is its ability to inhibit osteoclastic bone resorption.[2][5] This effect is likely mediated through interference with signaling pathways crucial for osteoclast differentiation and function, such as the RANKL/RANK pathway. By inhibiting this pathway, this compound can reduce the formation of mature osteoclasts, thereby preventing bone loss.

Caption: this compound is proposed to inhibit bone resorption by interfering with the RANKL/RANK signaling cascade.

Modulation of Inflammatory Pathways

This compound's inhibition of TNF-α-induced ICAM-1 expression suggests its involvement in modulating inflammatory signaling pathways, such as the NF-κB pathway.[6] TNF-α is a potent activator of NF-κB, a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. By interfering with this pathway, this compound may exert its anti-inflammatory effects.

Caption: this compound may exert anti-inflammatory effects by inhibiting key components of the TNF-α induced NF-κB signaling pathway.

Experimental Protocols

Fermentation of Streptomyces collinus for this compound Production

1. Culture and Inoculum Preparation:

-

Maintain Streptomyces collinus on a suitable agar medium (e.g., ISP2 agar) at 28°C.

-

For inoculum preparation, transfer a loopful of spores or mycelia into a seed culture medium (e.g., Tryptic Soy Broth) and incubate at 28°C with shaking (200 rpm) for 48-72 hours.

2. Submerged Fermentation:

-

Inoculate the production medium (e.g., a starch-based medium supplemented with yeast extract and peptone) with the seed culture (typically 5-10% v/v).

-

Conduct the fermentation in a bioreactor with controlled parameters: temperature at 28°C, pH maintained around 7.0, and adequate aeration and agitation to ensure sufficient dissolved oxygen levels.

-

Monitor the fermentation for 7-10 days.

Extraction and Purification of this compound

1. Extraction:

-

After fermentation, separate the mycelia from the culture broth by centrifugation or filtration.

-

Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate or methanol.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Purification:

-

Subject the crude extract to a series of chromatographic techniques.

-

A typical purification workflow may involve:

-

Silica gel column chromatography: Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to achieve initial separation.

-

Sephadex LH-20 column chromatography: Use methanol as the eluent for further purification.

-

High-Performance Liquid Chromatography (HPLC): Employ a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to obtain pure this compound.

-

Caption: A typical multi-step chromatographic workflow for the purification of this compound from fermentation broth.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are essential for the structural elucidation of this compound. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is used for the final purification step and to assess the purity of the isolated compound. A reversed-phase C18 column with a UV detector is commonly employed.

-

Conclusion

This compound, a secondary metabolite from Streptomyces, continues to be a molecule of significant scientific interest. Its potent and diverse biological activities, particularly its antitumor and bone resorption inhibitory properties, make it a promising candidate for further investigation in drug discovery and development. This technical guide provides a foundational understanding of this compound, from its biosynthesis to its potential mechanisms of action, and outlines the key experimental approaches for its study. Further research is warranted to fully elucidate its therapeutic potential and to develop it into a clinically viable agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of ansatrienin by Streptomyces collinus: cell-free transformations of cyclohexene- and cyclohexadienecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 5. cell lines ic50: Topics by Science.gov [science.gov]

- 6. aseestant.ceon.rs [aseestant.ceon.rs]

Ansatrienin A molecular formula and molecular weight

An In-depth Examination of the Molecular Properties, Biological Activity, and Experimental Protocols of a Potent Ansamitocin Antibiotic

Abstract

Ansatrienin A, also known as Mycotrienin I, is a naturally occurring ansamycin antibiotic isolated from Streptomyces species. This technical guide provides a comprehensive overview of its physicochemical properties, biological activities, and detailed experimental protocols for researchers, scientists, and drug development professionals. This compound exhibits significant potential as a therapeutic agent due to its potent antifungal, antitumor, and bone resorption inhibitory activities. This document summarizes key quantitative data, outlines its mechanism of action, particularly the inhibition of pp60c-src kinase, and provides a visual representation of the implicated signaling pathway.

Physicochemical Properties

This compound is a macrocyclic lactam with the molecular formula C36H48N2O8 and a molecular weight of 636.8 g/mol .[1][2][3][4][5] Its chemical structure is characterized by a 19-membered macrocyclic ring system.

| Property | Value | Reference |

| Molecular Formula | C36H48N2O8 | [1][3][4][5] |

| Molecular Weight | 636.8 g/mol | [1][4][5] |

| Synonyms | Mycotrienin I | [1][5] |

| CAS Number | 82189-03-5 | |

| Appearance | Pale yellow needles | |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate. Insoluble in water and n-hexane. | [1] |

Biological Activity and Mechanism of Action

This compound demonstrates a range of biological activities, making it a compound of significant interest for therapeutic development.

Inhibition of Osteoclastic Bone Resorption

This compound is a potent inhibitor of osteoclastic bone resorption.[1] This activity is primarily attributed to its inhibition of the non-receptor tyrosine kinase pp60c-src. The half-maximal inhibitory concentration (IC50) for parathyroid hormone-induced calcium release in fetal rat long bones, a measure of bone resorption, is 64 nM.

The pp60c-src kinase is crucial for the function of osteoclasts, the cells responsible for bone degradation. Its activity is essential for the formation of the ruffled border, a specialized cell membrane structure required for bone resorption. This compound's inhibition of pp60c-src disrupts the downstream signaling cascade that organizes the osteoclast cytoskeleton.

Anticancer Activity and Potentiation of Chemotherapeutic Agents

This compound exhibits direct antitumor activity and, notably, potentiates the efficacy of several established anticancer drugs. It has been shown to enhance the in vitro activity of agents such as 5-fluorouracil, cisplatin, bleomycin, and mitomycin C. This synergistic effect suggests a potential role for this compound in combination chemotherapy regimens, possibly by overcoming drug resistance mechanisms or sensitizing cancer cells to treatment.

Inhibition of TNF-α-induced ICAM-1 Expression

This compound has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α), with an IC50 value of 570 nM. ICAM-1 is a cell surface glycoprotein that plays a critical role in inflammatory responses by mediating the adhesion of leukocytes to the endothelium. This inhibitory activity suggests that this compound may have anti-inflammatory properties.

Signaling Pathway

The primary mechanism of action for this compound in inhibiting bone resorption is through the disruption of the pp60c-src signaling pathway in osteoclasts. The following diagram illustrates this pathway.

Caption: this compound inhibits pp60c-src signaling in osteoclasts.

Experimental Protocols

The following are detailed methodologies for key experiments related to the biological activities of this compound.

In Vitro pp60c-src Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on the kinase activity of pp60c-src.

Materials:

-

Recombinant human pp60c-src enzyme

-

Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

[γ-32P]ATP

-

Phosphocellulose paper

-

Scintillation counter

-

96-well microplate

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the peptide substrate and the diluted this compound or vehicle control.

-

Add the recombinant pp60c-src enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).

-

Stop the reaction by adding a solution like 3% phosphoric acid.

-

Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Osteoclast Resorption Pit Assay

This assay measures the ability of this compound to inhibit the bone-resorbing activity of osteoclasts.

Materials:

-

Bone marrow cells from mice or rats, or a pre-osteoclastic cell line (e.g., RAW 264.7)

-

Osteoclast differentiation medium (e.g., α-MEM with 10% FBS, RANKL, and M-CSF)

-

Dentine slices or bone-mimetic coated plates

-

This compound

-

Toluidine blue stain

-

Light microscope with imaging software

Procedure:

-

Isolate bone marrow cells or seed pre-osteoclastic cells onto dentine slices or coated plates.

-

Culture the cells in osteoclast differentiation medium for several days until mature, multinucleated osteoclasts are formed.

-

Treat the mature osteoclasts with various concentrations of this compound or vehicle control.

-

Continue to culture for an additional period (e.g., 24-48 hours) to allow for bone resorption.

-

Remove the cells from the dentine slices (e.g., using sonication or mechanical wiping).

-

Stain the dentine slices with toluidine blue to visualize the resorption pits.

-

Capture images of the pits using a light microscope.

-

Quantify the total area of resorption pits per slice using image analysis software.

-

Calculate the percentage of inhibition of bone resorption for each concentration of this compound.

In Vitro Chemopotentiation Assay (e.g., with 5-Fluorouracil)

This protocol is designed to assess the ability of this compound to enhance the cytotoxicity of a chemotherapeutic agent like 5-Fluorouracil (5-FU).

Materials:

-

A cancer cell line of interest (e.g., a colon or breast cancer cell line)

-

Cell culture medium and supplements

-

This compound

-

5-Fluorouracil

-

Cell viability assay reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the cancer cells into 96-well plates and allow them to adhere overnight.

-

Prepare a matrix of drug concentrations:

-

Serial dilutions of 5-FU alone.

-

Serial dilutions of this compound alone.

-

Combinations of various concentrations of 5-FU and a fixed, sub-lethal concentration of this compound.

-

-

Treat the cells with the prepared drug solutions and incubate for a specified period (e.g., 48-72 hours).

-

At the end of the incubation, perform a cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence/luminescence using a plate reader.

-

Calculate the percentage of cell viability for each condition relative to the untreated control.

-

Analyze the data to determine if the combination of this compound and 5-FU results in a synergistic, additive, or antagonistic effect on cell viability. This can be done by calculating the Combination Index (CI).

Conclusion

This compound is a promising natural product with a multifaceted biological profile. Its potent inhibition of osteoclastic bone resorption through the pp60c-src signaling pathway presents a clear rationale for its investigation as a potential therapeutic for bone diseases such as osteoporosis. Furthermore, its ability to potentiate the effects of existing anticancer agents opens up avenues for its development in combination cancer therapies. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this intriguing molecule. Further in-vivo studies are warranted to validate these in-vitro findings and to assess the safety and efficacy of this compound in preclinical models.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Ansatrienin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansatrienin A, also known as Mycotrienin I, is a member of the ansamycin class of antibiotics isolated from Streptomyces species.[1][2] Ansamycins are known for their antimicrobial and antitumor properties. This compound has demonstrated potent activity against various tumor cell lines and has been shown to enhance the efficacy of several existing anti-cancer drugs.[1] These application notes provide a comprehensive guide for researchers interested in evaluating the in vitro cytotoxic effects of this compound. The following sections detail the necessary protocols for assessing cell viability and elucidating the potential mechanism of cell death induced by this compound.

While specific cytotoxic IC50 values for this compound are not widely available in the current literature, data for the closely related compound Ansatrienin B (Mycotrienin II) can provide a valuable starting point for dose-range finding studies. Ansatrienin B is a known inhibitor of protein synthesis, a mechanism that may be shared or similar among related ansamycins.

Data Presentation

Due to the limited availability of specific IC50 values for this compound in the public domain, the following table includes data for the closely related compound, Ansatrienin B, to serve as a reference for initial experimental design. Researchers are encouraged to perform dose-response studies across a wide concentration range to determine the specific IC50 of this compound in their cell lines of interest.

Table 1: Inhibitory Concentration (IC50) and Minimum Inhibitory Concentration (MIC) Values for Ansatrienin B (Mycotrienin II)

| Compound | Assay Type | Cell Line / Organism | IC50 / MIC | Reference |

| Ansatrienin B | L-leucine Incorporation | A549 (Human Lung Carcinoma) | 58 nM | |

| Ansatrienin B | TNF-α-induced ICAM-1 Expression | A549 (Human Lung Carcinoma) | 300 nM | |

| Ansatrienin B | 45Calcium Release Inhibition | Fetal Rat Long Bones | 21 nM | |

| Ansatrienin B | Antifungal Activity | Penicillium chrysogenum | 12.5 µg/ml | |

| Ansatrienin B | Antifungal Activity | Mucor pusillus | 12.5 µg/ml | |

| Ansatrienin B | Antifungal Activity | Rhizopus delemar | 12.5 µg/ml | |

| Ansatrienin B | Antifungal Activity | Saccharomyces cerevisiae | 8.0 µg/ml | |

| Ansatrienin B | Antifungal Activity | Candida utilis | 4.0 µg/ml | |

| Ansatrienin B | Antifungal Activity | Candida krusei | 4.0 µg/ml |

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound

-

Selected cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. It is advisable to start with a broad range of concentrations (e.g., 1 nM to 100 µM) based on the potency of Ansatrienin B. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method that quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

-

This compound

-

Selected cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom plates

-

LDH cytotoxicity assay kit (commercially available)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle and no-treatment controls, include a maximum LDH release control by treating a set of wells with the lysis buffer provided in the kit.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula provided in the kit's manual, referencing the spontaneous LDH release (no-treatment control) and maximum LDH release controls.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Selected cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

Annexin V-FITC/PI apoptosis detection kit (commercially available)

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualization of Workflows and Putative Signaling Pathway

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Caption: Putative signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols for Ansatrienin A in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansatrienin A is a naturally occurring ansamycin antibiotic that has garnered significant interest in cancer research due to its potent antitumor activities. As a member of the ansamycin family, its primary mechanism of action involves the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic client proteins. Inhibition of Hsp90 by this compound leads to the proteasomal degradation of these client proteins, resulting in cell cycle arrest and induction of apoptosis in cancer cells. These application notes provide detailed protocols for utilizing this compound in fundamental cell culture-based assays to assess its cytotoxic and cytostatic effects.

Mechanism of Action

This compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone activity. This leads to the misfolding and subsequent degradation of Hsp90 client proteins, which are often key drivers of cancer cell proliferation and survival. The degradation of these proteins disrupts critical signaling pathways, leading to cell cycle arrest and apoptosis.

Signaling Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and related ansamycins in various contexts. Note that IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.

| Compound/Target | Assay/Effect | Cell Line/System | IC50 Value |

| This compound | Parathyroid hormone-induced calcium release | Fetal rat long bones | 64 nM |

| This compound | pp60c-src kinase activity | In vitro | 100 nM |

| This compound | TNF-α-induced ICAM-1 expression | - | 570 nM |

| Herbimycin A (related ansamycin) | Cellular proliferation (G1 arrest) | Variety of tumor cell lines | Not specified |

| Geldanamycin (related ansamycin) | Cellular proliferation (G1 arrest) | Variety of tumor cell lines | Not specified |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Due to its poor water solubility, dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Gently vortex to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of the cells.

Experimental Workflow: MTT Assay

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 10 nM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control media.

-

Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for 15-30 minutes with gentle shaking to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and plot the results to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow: Annexin V/PI Staining

Materials:

-

Cells of interest

-

Complete cell culture medium

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Incubate for 24 hours.

-

Treat cells with the desired concentrations of this compound (e.g., based on IC50 values from the MTT assay) and a vehicle control.

-

Incubate for a suitable period to induce apoptosis (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization. Be sure to collect the supernatant as it may contain apoptotic cells that have detached.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).